5-bromo-3'-(hexylsulfanyl)-1,3,6',7'-tetrahydrospiro(2H-indole-3,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine)-2-one
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Overview
Description
5-bromo-3’-hexylsulfanylspiro[1H-indole-3,6’-7H-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]-2-one is a complex organic compound that belongs to the class of indole derivatives.
Preparation Methods
The synthesis of 5-bromo-3’-hexylsulfanylspiro[1H-indole-3,6’-7H-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]-2-one typically involves multiple steps, starting from commercially available precursorsThe final step involves the formation of the spiro compound through a cyclization reaction . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as the use of specific catalysts and solvents .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include organic solvents like dichloromethane and ethanol, and catalysts like palladium on carbon.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive compound with various biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets in the body. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 5-bromo-3’-hexylsulfanylspiro[1H-indole-3,6’-7H-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]-2-one include other indole derivatives with different substituents. These compounds may have similar biological activities but differ in their potency, selectivity, and other properties. Examples of similar compounds include 5-bromo-1H-indole-3-carbaldehyde and 5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives .
Properties
Molecular Formula |
C23H22BrN5O2S |
---|---|
Molecular Weight |
512.4 g/mol |
IUPAC Name |
5-bromo-3//'-hexylsulfanylspiro[1H-indole-3,6//'-7H-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]-2-one |
InChI |
InChI=1S/C23H22BrN5O2S/c1-2-3-4-7-12-32-22-26-20-19(28-29-22)15-8-5-6-9-17(15)27-23(31-20)16-13-14(24)10-11-18(16)25-21(23)30/h5-6,8-11,13,27H,2-4,7,12H2,1H3,(H,25,30) |
InChI Key |
CBYJNFASDSMHKF-UHFFFAOYSA-N |
SMILES |
CCCCCCSC1=NC2=C(C3=CC=CC=C3NC4(O2)C5=C(C=CC(=C5)Br)NC4=O)N=N1 |
Canonical SMILES |
CCCCCCSC1=NC2=C(C3=CC=CC=C3NC4(O2)C5=C(C=CC(=C5)Br)NC4=O)N=N1 |
Origin of Product |
United States |
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